trans-4-Hydroxy-3-amino-cyclopentene
Description
Properties
Molecular Formula |
C5H9NO |
|---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclopent-3-en-1-ol |
InChI |
InChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h1-2,4-5,7H,3,6H2/t4-,5-/m1/s1 |
InChI Key |
LVWZAQSLUSAOPQ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C=C[C@H]([C@@H]1O)N |
Canonical SMILES |
C1C=CC(C1O)N |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
One of the most significant applications of trans-4-hydroxy-3-amino-cyclopentene derivatives is in the field of oncology. Research has demonstrated that certain cyclopentene analogs exhibit potent antitumor activity by selectively inhibiting specific enzymes involved in cancer metabolism.
- Mechanism of Action : The compound acts as an inhibitor of human ornithine aminotransferase (hOAT), which is implicated in the progression of hepatocellular carcinoma (HCC). Studies have shown that pharmacological inhibition of hOAT leads to reduced tumor growth and lower levels of alpha-fetoprotein, a biomarker for HCC .
- Case Study : A notable study involving a cyclopentene derivative indicated that it could significantly reduce tumor size in HCC mouse models, showcasing its potential as a therapeutic agent .
Neurological Applications
This compound has also been explored for its effects on neurological conditions due to its interaction with neurotransmitter systems.
- GABA-Aminotransferase Inhibition : The compound has been found to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which plays a critical role in GABA metabolism. This inhibition could lead to increased GABA levels, potentially benefiting conditions such as epilepsy and anxiety disorders .
Synthesis of Chiral Amino Acids
The compound serves as a chiral building block in the synthesis of amino acids, which are fundamental components in drug development.
- Enzymatic Resolution : Research has focused on using this compound in enzymatic processes to produce enantiomerically pure amino acids. This is crucial for developing drugs with specific biological activities and reduced side effects .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound derivatives is essential for optimizing their therapeutic efficacy.
- Computational Studies : Molecular docking and computational analysis have been employed to elucidate how slight modifications in the structure can enhance inhibitory activity against target enzymes like hOAT and GABA-AT. These insights guide the design of more potent derivatives .
Potential for Broader Pharmacological Applications
The versatility of this compound extends beyond cancer and neurological disorders.
- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial properties, making them candidates for further investigation in treating infections .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
However, a general comparison with structurally or functionally related compounds can be inferred based on chemical principles and evidence-derived examples (e.g., phenolic and cyclic amine derivatives).
Structural and Functional Group Analysis
trans-4-Hydroxy-3-amino-cyclopentene Core structure: Cyclopentene ring (unsaturated five-membered ring). Functional groups: Hydroxyl (position 4) and amino (position 3) in trans-configuration. Key properties: Potential hydrogen-bonding capacity, chirality, and strained ring reactivity.
Evidence-Based Compounds 2-Methoxy-4-methylphenol (CAS 93-51-6) :
- Core structure : Aromatic benzene ring.
- Functional groups : Methoxy (-OCH₃) at position 2, methyl (-CH₃) at position 4, and hydroxyl (-OH) at position 1.
- Key properties: Antimicrobial activity, volatility, and phenolic acidity (pKa ~10). Creosol (4-Methylguaiacol) :
- Core structure : Benzene ring with methoxy and methyl substituents.
- Functional groups : Methoxy (-OCH₃) at position 2, hydroxyl (-OH) at position 1, and methyl (-CH₃) at position 3.
- Key properties : Found in wood tar, used as a flavoring agent, and exhibits moderate toxicity.
Comparative Analysis
Key Differences
- Ring System: The cyclopentene core of the target compound introduces strain and unsaturation, contrasting with the aromatic stability of phenolic analogs.
- Reactivity: The amino group in this compound may participate in nucleophilic reactions or coordination chemistry, unlike the methoxy groups in phenolic derivatives.
- Bioactivity: Phenolic compounds (e.g., 2-Methoxy-4-methylphenol) exhibit antimicrobial properties due to membrane disruption , whereas the target compound’s bioactivity remains unexplored.
Q & A
Q. How should researchers structure a literature review to identify gaps in trans-4-Hydroxy-3-amino-cyclopentene studies?
- Methodological Answer : Systematically categorize literature by subfields (synthesis, bioactivity, computational modeling). Use citation-tracking tools (e.g., Web of Science) to identify foundational authors and emerging trends. Highlight unresolved questions, such as conflicting mechanistic proposals or understudied pharmacological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
